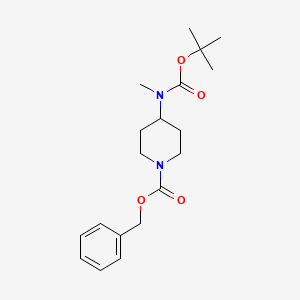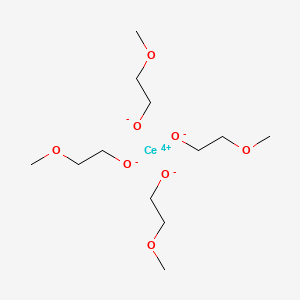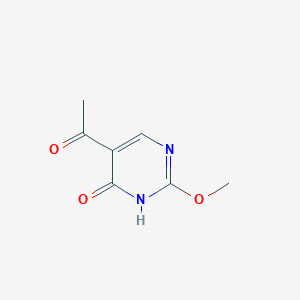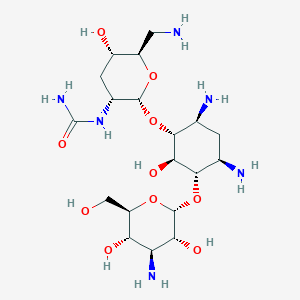
Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate, also known as IMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators. This compound has also been shown to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the reduction of inflammation, pain, and fever. This compound has also been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage. In addition, this compound has been shown to have insecticidal and fungicidal properties, which may be due to its ability to disrupt cellular membranes.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential to degrade under certain conditions.
Orientations Futures
There are several future directions for research on Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including inflammation-related diseases such as arthritis. Another area of interest is the development of this compound-based pesticides for use in agriculture. Finally, research on the antioxidant properties of this compound may lead to the development of food additives to prevent food spoilage.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including medicine, agriculture, and food science. Its synthesis method has been optimized to produce high yields of pure this compound, and its mechanism of action involves the inhibition of COX enzymes and the production of NO. This compound has various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects, as well as insecticidal, fungicidal, and antioxidant properties. While this compound has several advantages for lab experiments, it also has some limitations, and future research may focus on the development of this compound-based drugs, pesticides, and food additives.
Applications De Recherche Scientifique
Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In food science, this compound has been shown to have antioxidant properties, making it a potential additive to prevent food spoilage.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-5-19-16(18)14-11(4)17-15(20-14)13-8-6-12(7-9-13)10(2)3/h6-10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXHFQASELSQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634982 | |
| Record name | Ethyl 4-methyl-2-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343322-54-3 | |
| Record name | Ethyl 4-methyl-2-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid](/img/structure/B1629230.png)









![6-(Piperidin-1-yl)benzo[d]thiazole](/img/structure/B1629248.png)

